
N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide” is a complex organic compound. It contains a pyrrolidinone ring, which is a common structure in many pharmaceuticals due to its ability to mimic the peptide bond. The compound also has a fluorobenzyl group, which can enhance the biological activity and metabolic stability of the compound .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidinone ring and the introduction of the fluorobenzyl and phenylacetamide groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidinone ring, a fluorobenzyl group, and a phenylacetamide group. These functional groups could potentially allow for various interactions with biological targets .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the carbonyl group in the pyrrolidinone ring could potentially undergo reactions such as nucleophilic addition or condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorobenzyl group could potentially increase the compound’s lipophilicity, which could influence its absorption and distribution in the body .Applications De Recherche Scientifique
Metabolism and Characterization
- A study on the in vitro metabolism of AG7088, a peptidomimetic inhibitor with a similar structure, used liquid chromatography-mass spectrometry and NMR to characterize its metabolites in liver microsomes from different species. This research aids in understanding the metabolic pathways and potential interactions of related compounds within biological systems (Zhang et al., 2001).
Synthesis and Pharmacology
- Novel N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides were synthesized in search of antiallergic agents, demonstrating the potential of similar compounds in contributing to new therapeutic options for allergic reactions (Menciu et al., 1999).
- The development of two novel radiotracers incorporating a [18F]fluorobenzene ring for PET imaging of translocator protein in ischemic brain highlights the utility of such compounds in medical imaging and neuroinflammation studies (Fujinaga et al., 2018).
Drug Development and Evaluation
- Preclinical studies on CERC-301, a GluN2B-selective NMDA receptor antagonist, detailed its pharmacodynamic and pharmacokinetic properties, demonstrating the role of related compounds in developing treatments for major depressive disorder (Garner et al., 2015).
- Research into BMS-986169, a novel intravenous GluN2B receptor negative allosteric modulator, indicated its potential in treatment-resistant depression, further illustrating the therapeutic possibilities of compounds with similar frameworks (Bristow et al., 2017).
Orientations Futures
The study of new compounds like this one is crucial for the discovery of new drugs. Future research could focus on elucidating the compound’s biological activity, toxicity, and mechanism of action. Additionally, studies could explore its synthesis and optimize it for potential large-scale production .
Propriétés
IUPAC Name |
N-[[1-[(4-fluorophenyl)methyl]-5-oxopyrrolidin-3-yl]methyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c21-18-8-6-16(7-9-18)13-23-14-17(11-20(23)25)12-22-19(24)10-15-4-2-1-3-5-15/h1-9,17H,10-14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFDQZCRSKZQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)CNC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
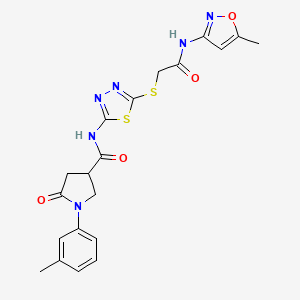
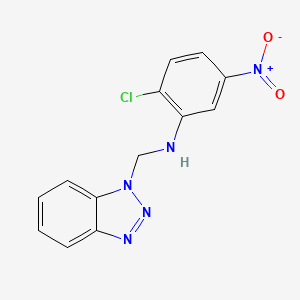
![[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid](/img/structure/B2579759.png)
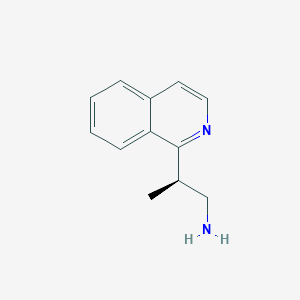
![1'-Isopropyl-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2579761.png)
![4-chloro-3-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2579762.png)
![5-methyl-N-(4-sulfamoylphenethyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2579764.png)
![{3-[(Furan-2-carbonyl)-amino]-phenoxy}-acetic acid](/img/structure/B2579765.png)
![N-(3-chloro-4-methylphenyl)-2-[7-(4-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2579768.png)
![N-[2-(2-chlorophenyl)-2-methoxyethyl]cyclopropanecarboxamide](/img/structure/B2579770.png)
![N-(1,3-benzothiazol-2-yl)-2-(5-chlorothiophen-2-yl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2579771.png)
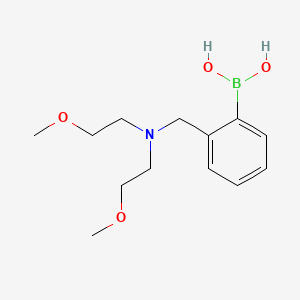
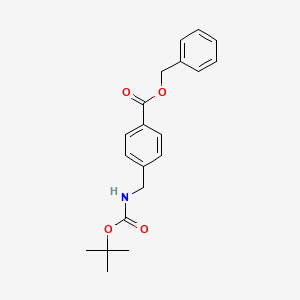
![(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2579779.png)
